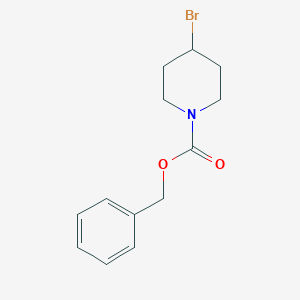

Benzyl 4-bromopiperidine-1-carboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl 4-bromopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWKSPOSMPKTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Br)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379945 | |

| Record name | Benzyl 4-bromopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166953-64-6 | |

| Record name | Benzyl 4-bromopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-bromotetrahydro-1(2H)-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Benzyl 4-bromopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on Benzyl 4-bromopiperidine-1-carboxylate. This document is intended to be a vital resource for researchers and professionals in the fields of medicinal chemistry and drug development. The following sections will provide a comprehensive overview of the core properties, synthesis, applications, and safety protocols associated with this versatile chemical intermediate. The information herein is curated to not only inform but also to empower your research and development endeavors by providing both foundational knowledge and practical insights.

Core Compound Identification and Properties

This compound, a key building block in organic synthesis, is identified by the CAS Number 166953-64-6 .[1][2][3][4] This compound is also known by several synonyms, including 4-Bromo-N-Z-piperidine and N-Cbz-4-bromopiperidine.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in research and synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 166953-64-6 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₆BrNO₂ | [1][2][3][4] |

| Molecular Weight | 298.18 g/mol | [1][2][3][4] |

| Density | 1.374 g/mL at 25 °C | [1][2][3] |

| Refractive Index | n20/D 1.5590 | [3] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Appearance | Colorless oil | [2] |

Synthesis Protocols

The synthesis of this compound is a critical process for its utilization in further chemical reactions. A common and effective method involves the protection of the piperidine nitrogen followed by bromination of a precursor.

Synthesis from 4-Hydroxypiperidine

A prevalent synthetic route starts from 4-hydroxypiperidine. This multi-step process is outlined below.

The initial step is the protection of the secondary amine of 4-hydroxypiperidine with a benzyl chloroformate to yield Benzyl 4-hydroxypiperidine-1-carboxylate. This is a crucial step to prevent unwanted side reactions at the nitrogen atom in subsequent steps.

-

Reactants: 4-Hydroxypiperidine, Benzyl Chloroformate, and a base (e.g., triethylamine or sodium bicarbonate).

-

Solvent: A suitable organic solvent such as dichloromethane.

-

Procedure: 4-Hydroxypiperidine is dissolved in the solvent and cooled. The base is added, followed by the slow addition of benzyl chloroformate. The reaction is typically stirred for several hours to ensure complete reaction.

-

Work-up: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the protected intermediate.

The hydroxyl group of the N-protected intermediate is then substituted with a bromine atom to yield the final product, this compound.

-

Reactants: Benzyl 4-hydroxypiperidine-1-carboxylate and a brominating agent (e.g., phosphorus tribromide or thionyl bromide).

-

Solvent: An appropriate aprotic solvent.

-

Procedure: The N-protected alcohol is dissolved in the solvent and cooled. The brominating agent is added dropwise, and the reaction is allowed to proceed to completion.

-

Work-up: The reaction is carefully quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is often purified by column chromatography to yield pure this compound.[2]

References

Synthesis and characterization of Benzyl 4-bromopiperidine-1-carboxylate

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 4-bromopiperidine-1-carboxylate

Foreword: The Strategic Importance of the Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of bioactive compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional orientation allow for precise interactions with biological targets. The N-benzylpiperidine motif, in particular, is a versatile tool used by medicinal chemists to modulate efficacy and physicochemical properties, often providing crucial cation-π interactions with target proteins.[3][4]

This guide focuses on a key derivative, This compound (CAS No: 166953-64-6). This compound is not typically an end-product but rather a pivotal synthetic intermediate. The presence of a bromine atom at the 4-position provides a reactive handle for introducing diverse functionalities through nucleophilic substitution, while the benzyl carbamate (Cbz or Z group) serves as a robust protecting group for the piperidine nitrogen. Understanding the synthesis and rigorous characterization of this building block is therefore fundamental for researchers engaged in the development of novel therapeutics targeting a wide array of diseases.

Part 1: Synthesis Methodology

The most direct and reliable synthesis of this compound involves a two-step process starting from commercially available 4-hydroxypiperidine. The strategy hinges on first protecting the secondary amine and then converting the hydroxyl group into the target bromide.

Step 1: N-Protection of 4-Hydroxypiperidine

The initial step is the protection of the piperidine nitrogen to prevent it from interfering with the subsequent bromination reaction. The benzyl carbamate group is ideal for this purpose as it is stable under a wide range of conditions but can be removed later if necessary.

Reaction: 4-Hydroxypiperidine reacts with benzyl chloroformate in the presence of a base to yield Benzyl 4-hydroxy-1-piperidinecarboxylate.[5]

Causality: The nitrogen of piperidine is nucleophilic and will readily react with the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as triethylamine or sodium bicarbonate, is required to neutralize the hydrochloric acid generated during the reaction, driving it to completion. The reaction is typically performed at a reduced temperature (0 °C to room temperature) to control the exothermic nature of the acylation.

Step 2: Bromination of the 4-Hydroxy Precursor

This is the critical transformation step. The hydroxyl group at the 4-position is a poor leaving group and must be converted into a better one for substitution to occur. This is typically achieved using a phosphorus-based brominating agent.

Reaction: Benzyl 4-hydroxy-1-piperidinecarboxylate is treated with a brominating agent like phosphorus tribromide (PBr₃) to yield the final product.

Causality: Phosphorus tribromide reacts with the alcohol to form a phosphite ester intermediate. This modification turns the hydroxyl group into an excellent leaving group. The bromide ion, now free in solution, can then attack the carbon at the 4-position in an SN2-type reaction, inverting the stereochemistry if a chiral center were present and displacing the phosphite ester to form the C-Br bond. Anhydrous conditions are crucial as PBr₃ reacts violently with water. The reaction is often run in a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and at low temperatures to maintain control over the reaction rate.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified laboratory with appropriate safety measures.

Materials:

-

Benzyl 4-hydroxy-1-piperidinecarboxylate (1 eq.)[6]

-

Carbon tetrabromide (CBr₄) (1.5 eq.)

-

Triphenylphosphine (PPh₃) (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexanes mixture

Procedure (Appel Reaction Variant):

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add Benzyl 4-hydroxy-1-piperidinecarboxylate (1 eq.) and triphenylphosphine (1.5 eq.).

-

Solvent Addition: Dissolve the solids in anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of carbon tetrabromide (1.5 eq.) in anhydrous DCM to the stirred mixture over 30 minutes. The addition is exothermic, and the temperature should be maintained below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue (containing the product and triphenylphosphine oxide byproduct) is purified by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford pure this compound.

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and physical data is required for unambiguous characterization.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms. Key expected signals include:

-

A multiplet around 7.30-7.40 ppm corresponding to the 5 aromatic protons of the benzyl group.

-

A singlet around 5.15 ppm for the 2 benzylic protons (-CH₂-O-).

-

A multiplet (tt or similar) around 4.40-4.50 ppm for the single proton at the bromine-bearing carbon (CH-Br).

-

Complex multiplets in the range of 3.20-4.00 ppm and 1.90-2.30 ppm for the 8 protons of the piperidine ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework. Expected signals include:

-

A peak around 155 ppm for the carbamate carbonyl carbon (C=O).

-

Signals between 127-136 ppm for the aromatic carbons.

-

A peak around 67 ppm for the benzylic carbon (-CH₂-O-).

-

A key signal around 50-55 ppm for the carbon attached to bromine (C-Br).

-

Signals for the remaining piperidine ring carbons.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the key functional groups.

-

A strong absorption band around 1690-1710 cm⁻¹ is characteristic of the carbamate C=O stretch.

-

Bands around 2850-3000 cm⁻¹ correspond to C-H stretching.

-

Aromatic C=C stretching bands will appear around 1450-1600 cm⁻¹ .

-

A C-Br stretching band is expected in the fingerprint region, typically around 500-650 cm⁻¹ .

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition.

-

The key diagnostic feature is the isotopic pattern for bromine. The analysis will show two major peaks for the molecular ion: [M]⁺ and [M+2]⁺, with nearly equal intensity (the natural abundance of ⁷⁹Br and ⁸¹Br is ~50.7% and 49.3%, respectively). For C₁₃H₁₆BrNO₂, the expected masses would be around m/z = 297.04 and 299.04.

-

Summary of Characterization Data

| Property | Expected Value / Observation |

| Molecular Formula | C₁₃H₁₆BrNO₂[7] |

| Molecular Weight | 298.18 g/mol [7] |

| Appearance | Off-white to pale yellow solid or oil |

| ¹H NMR | Signals corresponding to aromatic, benzylic, methine (CH-Br), and piperidine protons |

| ¹³C NMR | Signals for carbamate, aromatic, benzylic, C-Br, and piperidine carbons |

| FTIR (cm⁻¹) | ~1700 (C=O), ~3000 (C-H), ~600 (C-Br) |

| Mass Spec (m/z) | [M]⁺ and [M+2]⁺ peaks with ~1:1 ratio (e.g., 297/299) |

| Purity (by HPLC/GC) | ≥96% (typical for commercially available products)[8] |

Part 3: Safety, Handling, and Storage

Proper handling of all chemicals is paramount to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and its reagents.[9][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[11][12] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed.[12] It may be light or moisture-sensitive.

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids.[9]

-

Hazard Statement: May cause skin and serious eye irritation. May cause respiratory irritation. The signal word is typically "Warning".[6][8]

Part 4: Utility in Drug Development

This compound serves as a high-value intermediate, enabling rapid diversification of the piperidine core for structure-activity relationship (SAR) studies.

Gateway to Chemical Diversity

The true utility of this compound lies in the reactivity of the C-Br bond. As a good leaving group, the bromide can be readily displaced by a wide range of nucleophiles to generate libraries of novel compounds. This allows researchers to systematically probe the chemical space around the piperidine core to optimize a compound's affinity for its biological target.

Examples of Follow-on Reactions:

-

N-Alkylation: Reaction with primary or secondary amines to form 4-amino-piperidine derivatives.

-

O-Alkylation: Reaction with alcohols or phenols to form 4-ether linkages.

-

S-Alkylation: Reaction with thiols to generate 4-thioether derivatives.

-

Azide Introduction: Reaction with sodium azide to form a 4-azido derivative, which can be further modified via "click chemistry" or reduced to an amine.

Visualization of Synthetic Utility

Caption: Role as a versatile intermediate for generating diverse compound libraries.

This strategic approach accelerates the drug discovery process, enabling the efficient synthesis of targeted libraries and facilitating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.[13]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | Benchchem [benchchem.com]

- 6. 4-羟基-1-哌啶甲酸苄酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CAS 166953-64-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. This compound, 96% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. nbinno.com [nbinno.com]

A Technical Guide to the Spectral Analysis of Benzyl 4-bromopiperidine-1-carboxylate

This guide provides an in-depth analysis of the spectral data for Benzyl 4-bromopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its quality control and characterization in research and drug development.

Introduction

This compound (CAS No. 166953-64-6) is a piperidine derivative featuring a benzyl carbamate protecting group and a bromine atom at the 4-position of the piperidine ring.[1][2][3] Its molecular formula is C₁₃H₁₆BrNO₂, with a molecular weight of 298.18 g/mol .[1][2][4] This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Understanding its spectral characteristics is fundamental to confirming its identity, purity, and structural integrity.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectral output. The following diagram illustrates the molecule's structure and numbering convention used for spectral assignments.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure. While publicly available spectra are limited, the expected chemical shifts can be reliably predicted based on the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the piperidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.30-7.40 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |

| 5.15 | Singlet | 2H | -O-CH₂ -Ph | Benzylic protons adjacent to the ester oxygen. |

| 4.30-4.40 | Multiplet | 1H | CH -Br | Methine proton at the 4-position, deshielded by the adjacent bromine atom. |

| 3.80-3.95 | Multiplet | 2H | N-CH₂ (axial) | Axial protons at C2 and C6, deshielded by the nitrogen and carbamate group. |

| 3.10-3.25 | Multiplet | 2H | N-CH₂ (equatorial) | Equatorial protons at C2 and C6. |

| 2.15-2.30 | Multiplet | 2H | CH₂ (axial) | Axial protons at C3 and C5. |

| 1.90-2.05 | Multiplet | 2H | CH₂ (equatorial) | Equatorial protons at C3 and C5. |

Experimental Protocol: ¹H NMR Acquisition

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data with appropriate phasing, baseline correction, and referencing to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of the carbamate, benzyl, and brominated piperidine moieties gives rise to a characteristic set of signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 154.5 | C =O (Carbamate) | Carbonyl carbon of the carbamate group. |

| 136.5 | Ar-C (quaternary) | Quaternary aromatic carbon attached to the benzylic CH₂ group. |

| 128.5 | Ar-C H | Aromatic methine carbons. |

| 128.0 | Ar-C H | Aromatic methine carbons. |

| 127.8 | Ar-C H | Aromatic methine carbons. |

| 67.0 | -O-C H₂-Ph | Benzylic carbon, deshielded by the adjacent oxygen. |

| 50.0 | C H-Br | Carbon at the 4-position, directly attached to the electronegative bromine. |

| 44.0 | N-C H₂ | Carbons at the 2 and 6 positions of the piperidine ring. |

| 34.0 | C H₂ | Carbons at the 3 and 5 positions of the piperidine ring. |

Experimental Protocol: ¹³C NMR Acquisition

-

Use the same sample prepared for ¹H NMR analysis.

-

Acquire the ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.

-

Utilize proton decoupling to simplify the spectrum.

-

Process the data with appropriate phasing, baseline correction, and referencing to the solvent peak (CDCl₃ at 77.16 ppm).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbamate and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3030-3100 | Medium | C-H (Aromatic) | Stretching |

| 2850-2960 | Medium | C-H (Aliphatic) | Stretching |

| ~1700 | Strong | C=O (Carbamate) | Stretching |

| 1450-1600 | Medium-Strong | C=C (Aromatic) | Stretching |

| 1220-1280 | Strong | C-N (Carbamate) | Stretching |

| 1000-1100 | Strong | C-O (Ester) | Stretching |

| 690-770 | Strong | C-H (Aromatic) | Out-of-plane bending |

| 500-600 | Medium | C-Br | Stretching |

Experimental Protocol: FT-IR Spectroscopy

-

Obtain a background spectrum of the empty ATR crystal.

-

Place a small amount of the liquid sample of this compound directly on the ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. A patent describing the synthesis of this compound reported a mass spectrum with an m/e of 298, which corresponds to the molecular ion [M]⁺.[6]

Table 4: Expected Mass Spectrum Fragmentation

| m/z | Ion | Rationale |

| 297/299 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one bromine atom. |

| 218 | [M - Br]⁺ | Loss of a bromine radical. |

| 174 | [C₅H₈N-Cbz]⁺ | Fragmentation of the piperidine ring. |

| 108 | [C₇H₈O]⁺ | Tropylium ion rearrangement from the benzyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment from the benzyl group. |

Fragmentation Pathway Diagram

Caption: Proposed key fragmentation pathways in the mass spectrum.

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive characterization of this compound. The predicted spectral data in this guide, based on fundamental principles and analysis of related structures, offer a reliable reference for researchers and scientists. These analytical techniques are indispensable for ensuring the quality and identity of this important synthetic intermediate, thereby supporting the integrity of downstream applications in drug discovery and development.

References

- 1. capotchem.cn [capotchem.cn]

- 2. This compound | CAS 166953-64-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 4-Bromo-N-Z-piperidine (96%) - Amerigo Scientific [amerigoscientific.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. BENZYL 4-BROMOTETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE | 166953-64-6 [chemicalbook.com]

Physical and chemical properties of Benzyl 4-bromopiperidine-1-carboxylate

An In-Depth Technical Guide to Benzyl 4-bromopiperidine-1-carboxylate: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal synthetic intermediate within the domain of medicinal chemistry and organic synthesis. As a derivative of the piperidine heterocyclic system, a scaffold prevalent in numerous FDA-approved pharmaceuticals, this compound offers a versatile platform for the development of complex molecular architectures.[1] Its structure incorporates a benzyl-protected amine, which provides stability and allows for selective deprotection, and a reactive bromine atom at the 4-position, serving as a key handle for nucleophilic substitution and cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthetic routes, and core reactivity. Furthermore, it details its applications in drug discovery, supported by established experimental protocols and critical safety information for researchers and drug development professionals.

Compound Identification

A clear identification is fundamental for the accurate use and sourcing of any chemical reagent.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-bromo-N-Z-piperidine, N-Cbz-4-bromopiperidine, 4-bromopiperidine-1-carboxylic acid benzyl ester[2] |

| CAS Number | 166953-64-6[2] |

| Molecular Formula | C₁₃H₁₆BrNO₂[2] |

| Molecular Weight | 298.18 g/mol [2] |

| MDL Number | MFCD02681990[2] |

Physicochemical Properties

The physical properties of this compound are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Melting Point | 144 °C | [2] |

| Density | 1.374 g/mL at 25 °C | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Boiling Point | Not extensively documented. | |

| Appearance | Typically a solid at room temperature, given its melting point. | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Spectroscopic Profile (Predicted)

While a definitive public spectrum is not available, the structural features of this compound allow for a reliable prediction of its key spectroscopic characteristics, essential for its identification and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three main structural motifs.

-

Aromatic Protons: A multiplet between δ 7.2-7.4 ppm integrating to 5H, corresponding to the phenyl ring of the benzyl group.

-

Benzylic Protons: A singlet around δ 5.1 ppm integrating to 2H for the -CH₂- group of the benzyl carbamate.

-

Piperidine Protons: A series of multiplets between δ 1.8-4.2 ppm. The proton at the bromine-bearing carbon (C4) would appear as a multiplet around δ 4.0-4.2 ppm. The other piperidine ring protons would resonate at different chemical shifts due to the ring conformation and electronic effects of the substituents.

-

-

¹³C NMR: The carbon spectrum will corroborate the structure with signals for:

-

Aromatic Carbons: Multiple signals between δ 127-137 ppm.

-

Benzylic Carbon: A signal around δ 67 ppm.

-

Carbamate Carbonyl: A signal in the range of δ 154-156 ppm.

-

Piperidine Carbons: Signals for the five distinct piperidine carbons, with the C4 carbon attached to bromine expected to be in the δ 45-55 ppm range.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands.

-

C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹ for the carbamate carbonyl group.

-

C-N Stretch: A band in the 1220-1250 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically around 500-600 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would show the molecular ion peak. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed for the molecular ion ([M]⁺ and [M+2]⁺) and any bromine-containing fragments. A prominent fragment would likely be the tropylium ion at m/z 91, corresponding to the benzyl group.

Synthesis and Reactivity

Synthetic Strategy

The synthesis of this compound is typically achieved from commercially available precursors. A common and efficient pathway involves the protection of a functionalized piperidine followed by halogenation. The causality behind this choice is to first install the stable carbamate protecting group, which prevents side reactions at the nitrogen atom during the subsequent and more reactive bromination step.

References

Benzyl 4-bromopiperidine-1-carboxylate molecular weight and formula

An In-depth Technical Guide to Benzyl 4-bromopiperidine-1-carboxylate

This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, applications, and safety protocols, grounding all information in established scientific literature.

Core Molecular Attributes

This compound is a piperidine derivative featuring a bromine atom at the 4-position and a benzyl carboxylate protecting group on the nitrogen atom. This structure makes it a valuable building block in medicinal chemistry.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Structural and Physicochemical Properties

A summary of the key physical and chemical properties is presented in Table 1. These parameters are essential for designing experimental conditions, including reaction setup, solvent selection, and purification methods.

| Property | Value | Reference |

| CAS Number | 166953-64-6 | [1] |

| Density | 1.374 g/mL at 25 °C | [1] |

| Boiling Point | 144 °C | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| MDL Number | MFCD02681990 | [1][2] |

| Synonyms | 4-bromo-N-Z-piperidine, N-Cbz-4-bromopiperidine, 4-bromopiperidine-1-carboxylic acid benzyl ester | [1] |

Synthesis and Mechanism

The synthesis of this compound typically involves a multi-step process. A common approach begins with a commercially available piperidine derivative, which is first protected and then functionalized. The choice of reagents and reaction conditions is critical to ensure high yield and purity.

Generalized Synthetic Workflow

A representative synthetic pathway is outlined below. The process involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz or Z) group, followed by bromination at the 4-position.

Caption: A generalized two-step synthesis of this compound.

The initial N-protection is crucial for directing the subsequent bromination and preventing side reactions. The benzyloxycarbonyl group is a common choice due to its stability under various reaction conditions and its ease of removal during later synthetic steps. The bromination of the hydroxyl group can be achieved using various reagents, such as phosphorus tribromide or via an Appel reaction, which offers mild reaction conditions.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Role as a Pharmaceutical Building Block

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The N-benzyl piperidine (N-BP) motif, in particular, is frequently used to fine-tune the efficacy and physicochemical properties of drug candidates.[3][4] The bromine atom on the piperidine ring of this compound provides a reactive handle for introducing further chemical diversity through various coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the synthesis of libraries of compounds for screening against various biological targets.

Utility in Complex Molecule Synthesis

Beyond its direct application in drug discovery, this compound is a valuable starting material for the synthesis of complex organic molecules. Its bifunctional nature, with a protected amine and a reactive bromide, allows for sequential and controlled modifications, making it an important tool for organic chemists.[5]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified with the "Xi" hazard symbol, indicating it is an irritant.[1] Therefore, appropriate personal protective equipment should be worn at all times.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[6][7]

-

Respiratory Protection: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[6]

Storage and Stability

To ensure the stability and longevity of the compound, the following storage conditions are recommended:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[7]

Conclusion

This compound is a fundamentally important molecule in the field of organic and medicinal chemistry. Its well-defined molecular weight and formula, coupled with its versatile chemical reactivity, make it an indispensable tool for the synthesis of novel pharmaceutical agents and complex organic structures. Adherence to proper synthesis, handling, and storage protocols is paramount to leveraging its full potential in a safe and effective manner.

References

- 1. This compound | CAS 166953-64-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 166953-64-6|this compound|BLD Pharm [bldpharm.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (EVT-15259375) [evitachem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Solubility and Stability of Benzyl 4-bromopiperidine-1-carboxylate

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Benzyl 4-bromopiperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its physicochemical properties, specifically solubility and stability, are critical parameters that dictate its handling, formulation, and reaction kinetics. This guide provides a comprehensive technical overview of these properties. It moves beyond a simple data sheet to offer a methodological framework for characterization, explaining the scientific rationale behind experimental designs. We will explore the theoretical underpinnings of its solubility in various solvent systems and delve into its stability profile under stress conditions, including potential degradation pathways. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively work with this important synthetic intermediate.

Introduction to this compound

This compound (C₁₃H₁₆BrNO₂) is a piperidine derivative featuring a bromine atom at the 4-position and a benzyl carbamate (Cbz or Z) protecting group on the nitrogen atom.[1][2] The Cbz group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal via mild methods like catalytic hydrogenation.[3][4] This structural motif makes the compound an invaluable intermediate for introducing the 4-bromopiperidine moiety into larger, biologically active molecules.

Understanding the solubility and stability of this compound is paramount for several reasons:

-

Reaction Optimization: Knowledge of solubility in different organic solvents is crucial for designing homogeneous reaction conditions, ensuring optimal reaction rates and yields.

-

Purification and Isolation: Solubility data informs the choice of solvents for crystallization, precipitation, and chromatographic purification.

-

Formulation Development: For compounds intended for biological screening, solubility in aqueous buffers is a key determinant of bioavailability and assay performance.[5]

-

Storage and Handling: Stability data ensures the compound's integrity over time, preventing the use of degraded material that could lead to failed experiments or impure products.[6]

Solubility Profile: A Predictive and Experimental Approach

While extensive public databases on the solubility of this compound are limited, we can predict its behavior based on its structure and then outline robust experimental protocols for its precise determination.

Theoretical Solubility Considerations

The molecule possesses both lipophilic and polar characteristics:

-

Lipophilic Regions: The benzyl group and the piperidine ring contribute to its solubility in non-polar organic solvents.

-

Polar Regions: The carbamate group introduces polarity and potential for hydrogen bonding, suggesting some solubility in more polar organic solvents.

-

Aqueous Solubility: Due to the large hydrophobic surface area, its solubility in water is expected to be very low.

Based on these features, we can anticipate a solubility trend where the compound is most soluble in moderately polar aprotic solvents and less soluble in highly polar protic solvents (like water) and non-polar aliphatic hydrocarbons.

Experimental Determination of Solubility

To move from prediction to quantitative data, two primary types of solubility assays are recommended: kinetic and thermodynamic.[5][7]

Table 1: Predicted and Experimental Solubility of this compound

| Solvent System | Predicted Solubility | Experimental Method | Target Concentration (mg/mL) |

| Aqueous Buffers | |||

| Phosphate-Buffered Saline (PBS), pH 7.4 | Very Low | Thermodynamic Shake-Flask | < 0.1 |

| Organic Solvents | |||

| Dichloromethane (DCM) | High | Kinetic/Thermodynamic | > 100 |

| Tetrahydrofuran (THF) | High | Kinetic/Thermodynamic | > 100 |

| Ethyl Acetate (EtOAc) | Moderate to High | Kinetic/Thermodynamic | 50 - 100 |

| Acetonitrile (ACN) | Moderate | Kinetic/Thermodynamic | 20 - 50 |

| Methanol (MeOH) | Moderate | Kinetic/Thermodynamic | 20 - 50 |

| Isopropanol (IPA) | Low to Moderate | Kinetic/Thermodynamic | 10 - 20 |

| Hexanes | Very Low | Kinetic/Thermodynamic | < 1 |

Note: The target concentrations are hypothetical values to guide experimental design. Actual values must be determined empirically.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, which is the true solubility of the compound.[8][9]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., PBS pH 7.4, Ethyl Acetate) in a glass vial. Ensure enough solid is present that some remains undissolved.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For aqueous buffers, filtration through a low-binding 0.45 µm filter is recommended.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

Causality: The shake-flask method is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states, providing a definitive solubility value under the specified conditions.[11]

Experimental Protocol: Kinetic Solubility

This high-throughput method is useful for early-stage discovery to quickly assess solubility from a DMSO stock solution.[12][13]

Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer (e.g., PBS). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.[14]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[7]

-

Detection: Measure the turbidity or light scattering in each well using a nephelometer or plate reader. The concentration at which a significant increase in signal is observed is reported as the kinetic solubility.[5]

Causality: This method mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks. It measures the tendency of a compound to precipitate from a supersaturated solution, which is a kinetically-driven process.[7]

Stability Profile and Degradation Pathways

The stability of this compound is dictated by the chemical reactivity of its functional groups, particularly the benzyl carbamate.

General Stability of Benzyl Carbamates

The Cbz group is known to be stable under many conditions, but it is susceptible to cleavage under specific circumstances:

-

Catalytic Hydrogenation: This is the most common method for Cbz deprotection, yielding toluene, carbon dioxide, and the free amine.[3][15]

-

Strong Acids: Harsh acidic conditions can lead to cleavage.[15]

-

Strong Bases: While generally stable to bases, prolonged exposure to strong bases at elevated temperatures can cause hydrolysis of the carbamate.[16][17]

Forced Degradation Studies

To comprehensively evaluate the stability of this compound, a forced degradation (stress testing) study is essential. This involves exposing the compound to harsh conditions to accelerate degradation and identify potential degradants.[18][19] This is a cornerstone of pharmaceutical development as outlined by ICH guidelines.[20][21]

Table 2: Forced Degradation Study Design

| Stress Condition | Protocol | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Hydrolysis of the carbamate to yield benzyl alcohol and 4-bromopiperidine. |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Saponification of the carbamate, potentially leading to benzyl alcohol and 4-bromopiperidine via a carbamic acid intermediate.[16][22] |

| Oxidative Stress | 3% H₂O₂, RT, 24h | Oxidation is less likely to be a major pathway, but potential for minor degradation. |

| Thermal Stress | Solid state, 80°C, 72h | Assess thermal stability. Unlikely to cause significant degradation under these conditions. |

| Photostability | Solution exposed to light (ICH Q1B), RT | Assess light sensitivity. The benzyl group may be susceptible to photolytic degradation.[23][24] |

Potential Degradation Pathway: Hydrolysis

The most probable non-synthetic degradation pathway is hydrolysis of the carbamate bond, which can be catalyzed by acid or base.

References

- 1. This compound | CAS 166953-64-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. fishersci.ie [fishersci.ie]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ijacskros.com [ijacskros.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (EVT-15259375) [evitachem.com]

- 7. enamine.net [enamine.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. evotec.com [evotec.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. biopharminternational.com [biopharminternational.com]

- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 22. researchgate.net [researchgate.net]

- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

An In-depth Technical Guide to the Reactivity Profile of Benzyl 4-bromopiperidine-1-carboxylate

Introduction

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold stands out as a privileged structure, integral to a vast array of pharmacologically active compounds.[1][2] Among the numerous functionalized piperidine building blocks, Benzyl 4-bromopiperidine-1-carboxylate emerges as a particularly versatile and valuable intermediate. Its unique combination of a sterically accessible secondary bromide and a stable N-benzyloxycarbonyl (Cbz) protecting group provides a powerful handle for introducing molecular diversity through a range of chemical transformations.

This technical guide offers a comprehensive exploration of the reactivity profile of this compound. We will delve into its synthesis, stability, and, most critically, its behavior in key synthetic reactions that are fundamental to the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full synthetic potential of this important building block. We will move beyond simple procedural descriptions to provide mechanistic insights and practical considerations, empowering the reader to make informed decisions in their synthetic strategies.

I. Synthesis and Structural Elucidation

The most common and practical synthesis of this compound typically starts from commercially available 1-benzyl-4-piperidone.[3][4] The synthesis involves the reduction of the ketone to the corresponding alcohol, followed by bromination. The N-benzyl group can then be replaced with the Cbz protecting group.

Illustrative Synthetic Pathway:

Caption: A typical synthetic route to this compound.

Key Considerations in Synthesis:

-

Reduction Step: The choice of reducing agent for the ketone is crucial to avoid over-reduction or side reactions. Sodium borohydride (NaBH4) is a commonly used, mild reducing agent suitable for this transformation.

-

Bromination Step: The conversion of the secondary alcohol to the bromide can be achieved using various reagents, such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). Reaction conditions must be carefully controlled to minimize elimination side products.

-

N-Protecting Group Exchange: The final step involves the introduction of the benzyloxycarbonyl (Cbz) group. This is typically accomplished by reacting the secondary amine with benzyl chloroformate under basic conditions.[5] The Cbz group offers excellent stability across a wide range of reaction conditions and is orthogonal to many other common protecting groups, such as the tert-butoxycarbonyl (Boc) group.[1][6]

II. The Reactivity Profile: A Tale of Two Moieties

The reactivity of this compound is dominated by two key functional groups: the C4-bromide and the N-Cbz protecting group. Understanding the interplay between these two moieties is essential for predicting and controlling the outcome of synthetic transformations.

A. The C4-Bromide: A Gateway to Molecular Diversity

The secondary bromide at the 4-position of the piperidine ring is the primary site of reactivity, serving as an excellent electrophile for a variety of nucleophilic substitution and cross-coupling reactions.

1. Nucleophilic Substitution Reactions

The C4-carbon is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions, particularly with weak nucleophiles and polar protic solvents, due to the stability of the resulting secondary carbocation.[7][8]

Common Nucleophiles and Their Products:

| Nucleophile | Product Functional Group |

| Amines (R-NH2) | 4-Amino-piperidines |

| Alcohols (R-OH) / Alkoxides (R-O⁻) | 4-Alkoxy-piperidines |

| Thiols (R-SH) / Thiolates (R-S⁻) | 4-Thioether-piperidines |

| Azides (N3⁻) | 4-Azido-piperidines |

| Cyanides (CN⁻) | 4-Cyano-piperidines |

Experimental Protocol: A General Procedure for Nucleophilic Substitution

-

Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

-

Addition of Nucleophile: Add the desired nucleophile to the reaction mixture. If the nucleophile is not a strong base, a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) is often added to scavenge the HBr generated.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 60 to 120 °C, depending on the reactivity of the nucleophile.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove inorganic salts and purify the product by column chromatography.

2. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful applications of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[9][10][11][12] These reactions have revolutionized drug discovery by providing efficient routes to complex molecular scaffolds.[3][13]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction couples the 4-bromopiperidine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.[10] It is widely used for the synthesis of 4-aryl and 4-vinyl piperidines.[13]

-

Heck Coupling: In a Heck reaction, the 4-bromopiperidine is coupled with an alkene to form a new C-C bond with the creation of a double bond.[10]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the 4-bromopiperidine with an amine.

-

Sonogashira Coupling: This reaction involves the coupling of the 4-bromopiperidine with a terminal alkyne to form a 4-alkynylpiperidine derivative.

Caption: General scheme for Palladium-catalyzed cross-coupling reactions.

Mechanistic Insight: The Catalytic Cycle

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps:[9][10][14]

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the this compound to form a Pd(II) intermediate.

-

Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The organic group from the coupling partner is transferred to the palladium center, or the alkene inserts into the Pd-C bond.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.

B. The N-Cbz Protecting Group: A Stable Guardian

The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the piperidine nitrogen.[5] Its primary role is to prevent the nucleophilic and basic nitrogen from interfering with reactions at the C4-position.

Key Features of the Cbz Group:

-

Stability: The Cbz group is stable to a wide range of reaction conditions, including many nucleophiles, bases, and mild acids.[5] This stability is crucial for ensuring that the protecting group remains intact during the functionalization of the C4-position.

-

Orthogonality: The Cbz group is orthogonal to many other common protecting groups. For instance, it is stable under the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups.[1] This orthogonality is highly valuable in multi-step syntheses of complex molecules.[1]

-

Deprotection: The Cbz group is typically removed under mild conditions via catalytic hydrogenation (e.g., H2, Pd/C).[5][6] This deprotection method is highly chemoselective and generally does not affect other functional groups.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. nobelprize.org [nobelprize.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 13. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to Benzyl 4-bromopiperidine-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

Foreword: The Strategic Importance of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold." This six-membered nitrogenous heterocycle is a structural motif present in over twenty classes of pharmaceuticals, from antipsychotics to analgesics and anticancer agents.[1][2] Its prevalence is not coincidental; the piperidine core offers a unique combination of properties. Its non-planar, chair-like conformation provides a three-dimensional framework that can effectively probe the binding pockets of biological targets.[3][4] Furthermore, its physicochemical properties, such as pKa and lipophilicity, can be finely tuned through substitution, enhancing a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[5]

This guide focuses on a particularly strategic derivative: Benzyl 4-bromopiperidine-1-carboxylate (also known as N-Cbz-4-bromopiperidine). This compound is not an end product but a critical intermediate—a versatile building block designed for the efficient and controlled introduction of the 4-substituted piperidine moiety. Its design is a testament to synthetic strategy: the benzyl carbamate (Cbz or Z) group provides robust protection for the piperidine nitrogen, while the bromine atom at the C-4 position serves as an excellent leaving group, opening a gateway to a vast chemical space through diverse functionalization reactions. For drug development professionals, mastering the application of this building block is key to accelerating the synthesis of novel, potent, and selective therapeutic agents.

Synthesis and Physicochemical Profile

The reliable synthesis of this compound is fundamental to its utility. While several routes exist, a common and efficient pathway involves the bromination of a protected 4-hydroxypiperidine precursor. The choice of the N-protecting group is critical; the Cbz group is favored for its high stability under a wide range of reaction conditions and its susceptibility to clean removal via hydrogenolysis.

Representative Synthetic Workflow

The synthesis typically proceeds from a commercially available starting material like N-Cbz-4-hydroxypiperidine. The hydroxyl group is converted into a better leaving group, often a tosylate or mesylate, which is then displaced by a bromide source. Alternatively, direct bromination using reagents like phosphorus tribromide (PBr₃) or Appel reaction conditions (CBr₄, PPh₃) can be employed.

Caption: Synthetic access to the title compound and its subsequent deprotection.

Experimental Protocol: Synthesis via Appel Reaction

This protocol describes the conversion of N-Cbz-4-hydroxypiperidine to this compound. The Appel reaction is chosen for its mild conditions and high efficiency.

Materials:

-

N-Cbz-4-hydroxypiperidine (1.0 eq)

-

Carbon tetrabromide (CBr₄) (1.5 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Cbz-4-hydroxypiperidine (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triphenylphosphine (1.5 eq) to the stirred solution.

-

Slowly add carbon tetrabromide (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. Causality Note: The slow addition of CBr₄ is crucial to control the exothermic reaction and prevent the formation of side products.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the building block.

| Property | Value | Source |

| CAS Number | 166953-64-6 | [6] |

| Molecular Formula | C₁₃H₁₆BrNO₂ | [6] |

| Molecular Weight | 298.18 g/mol | [6] |

| Appearance | Colorless to pale yellow oil/liquid | - |

| Density | ~1.374 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | ~1.5590 | |

| ¹H NMR (CDCl₃) | δ ~7.35 (m, 5H, Ar-H), 5.14 (s, 2H, -CH₂Ph), 4.30 (m, 1H, CH-Br), 3.80 (m, 2H, piperidine-H), 3.35 (m, 2H, piperidine-H), 2.15 (m, 2H, piperidine-H), 1.95 (m, 2H, piperidine-H) | - |

| ¹³C NMR (CDCl₃) | δ ~155.0 (C=O), 136.5 (Ar-C), 128.5, 128.0, 127.9 (Ar-CH), 67.2 (-CH₂Ph), 48.0 (CH-Br), 44.0 (piperidine-CH₂), 34.5 (piperidine-CH₂) | - |

(Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.)

Core Reactivity: A Hub for Molecular Diversification

The true power of this compound lies in the reactivity of the C-Br bond. The bromine atom is an excellent leaving group, making the C-4 position highly susceptible to attack by a wide array of nucleophiles. This allows for the systematic construction of libraries of 4-substituted piperidines for structure-activity relationship (SAR) studies.

Caption: Major reaction pathways for the diversification of the title compound.

Nucleophilic Substitution (Sₙ2) Reactions

The primary reaction manifold is the Sₙ2 displacement of the bromide. The choice of base and solvent is critical for success. Non-nucleophilic, sterically hindered bases are often preferred to avoid competing elimination reactions, and polar aprotic solvents like DMF or DMSO can accelerate the reaction rate.

-

N-Nucleophiles: Reaction with primary or secondary amines yields 4-amino-piperidine derivatives, a common feature in CNS-active drugs. The use of sodium azide followed by reduction provides a route to the primary 4-aminopiperidine.[7][8]

-

O-Nucleophiles: Alkoxides or phenoxides react to form 4-alkoxy or 4-aryloxy piperidines. This modification significantly alters the compound's polarity and hydrogen bonding capacity.

-

C-Nucleophiles: Carbon-based nucleophiles like cyanide or malonic esters enable C-C bond formation, leading to derivatives such as 4-cyanopiperidines or piperidine-4-acetic acids after hydrolysis—valuable handles for further elaboration.[7]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-C bond formation. The C(sp³)-Br bond of this compound can participate in cross-coupling reactions, most notably the Suzuki and Negishi reactions, to form 4-aryl or 4-vinyl piperidines.[9][10]

-

Rationale: This approach is particularly valuable as it allows for the direct connection of the piperidine core to diverse (hetero)aromatic systems, which are fundamental for modulating interactions with biological targets. The development of specialized palladium catalysts and ligands has made these transformations increasingly reliable for sp³ centers.[10]

Protocol: Synthesis of Benzyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

This protocol details a representative Buchwald-Hartwig amination, a powerful method for forming C-N bonds.

Materials:

-

This compound (1.0 eq)

-

4-Bromoaniline (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (ligand) (0.04 eq)

-

Sodium tert-butoxide (NaOᵗBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOᵗBu (1.4 eq).

-

Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

-

Add anhydrous toluene, followed by this compound (1.0 eq) and 4-bromoaniline (1.1 eq).

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-18 hours. Causality Note: The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the palladium catalyst to the C-Br bond.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired 4-anilinopiperidine derivative.[11]

Application in Medicinal Chemistry: Case Studies and SAR

The true value of a building block is demonstrated by its application in synthesizing biologically active molecules. The 4-substituted piperidine motif is integral to drugs targeting a wide range of diseases.

Impact on Pharmacological Properties

The substituent at the C-4 position directly influences a drug candidate's profile:

-

Potency & Selectivity: A carefully chosen C-4 substituent can form key interactions (e.g., hydrogen bonds, hydrophobic contacts, cation-π interactions) with the target protein, boosting affinity and selectivity.[3]

-

Physicochemical Properties: Basic amines at C-4 can enhance aqueous solubility, while lipophilic aryl groups can improve membrane permeability. This tunability is crucial for optimizing pharmacokinetics.[5]

-

Metabolic Stability: The C-4 position is often susceptible to metabolism. Introducing sterically bulky or metabolically robust groups can block these sites, increasing the drug's half-life.

Examples of Bioactive Scaffolds

The synthetic pathways enabled by this compound are instrumental in building complex molecules.

| Therapeutic Area | Target / Drug Class | Relevance of C-4 Substitution | Representative Molecules/Scaffolds |

| Oncology | Kinase Inhibitors | The C-4 substituent often projects into the solvent-exposed region, allowing for modifications to improve solubility and selectivity. | N-Aryl-4-aminopiperidines |

| CNS Disorders | Dopamine/Serotonin Receptors | Aryl or heteroaryl groups at C-4 are critical for receptor binding and subtype selectivity. | 4-Arylpiperidines (e.g., in antipsychotics)[12] |

| Infectious Diseases | Viral/Bacterial Enzymes | Polar groups at C-4 can mimic natural substrates or interact with active site residues. | 4-Amino or 4-hydroxypiperidines |

| Pain Management | Opioid Receptors | The orientation and nature of the C-4 substituent are key determinants of agonist vs. antagonist activity. | Fentanyl analogues |

For instance, in the development of dopamine D4 receptor antagonists for CNS disorders, various N-benzyl and C-4 benzyloxy piperidines have been synthesized and evaluated, demonstrating how modifications around the piperidine core are used to fine-tune activity and metabolic stability.[12]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount.

-

Hazard Identification: The compound is typically classified as an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed.[13][14]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16]

-

First Aid Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[13][17] Refrigeration is often recommended to ensure long-term stability.[13]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its robustly protected nitrogen and activated C-4 position provide a reliable and versatile platform for synthesizing diverse libraries of 4-substituted piperidines. By enabling a wide range of chemical transformations—from classic nucleophilic substitutions to modern cross-coupling reactions—it empowers medicinal chemists to systematically explore chemical space, optimize drug-like properties, and ultimately accelerate the journey from a synthetic concept to a life-changing therapeutic. Understanding its reactivity, applications, and handling is an essential competency for any scientist working at the forefront of pharmaceutical development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS 166953-64-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. benchchem.com [benchchem.com]

- 8. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Benzyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C19H21BrN2O2 | CID 71040867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. aksci.com [aksci.com]

- 17. combi-blocks.com [combi-blocks.com]

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzyl 4-bromopiperidine-1-carboxylate for the Synthesis of 4-Arylpiperidine Scaffolds

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of 4-Arylpiperidines

The 4-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous blockbuster pharmaceuticals and clinical candidates targeting a wide range of diseases. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling high-affinity interactions with biological targets. Benzyl 4-bromopiperidine-1-carboxylate is a versatile and commercially available building block for accessing this critical chemical space.

This guide provides an in-depth analysis and a robust experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. We will delve into the mechanistic nuances of this C(sp³)–C(sp²) bond formation, explain the critical role of each reaction parameter, and offer a detailed, field-proven protocol for researchers in drug discovery and synthetic chemistry.

The Challenge and Mechanism of C(sp³)–C(sp²) Suzuki Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and functional group tolerance.[1] However, coupling reactions involving sp³-hybridized alkyl halides, such as this compound, present unique challenges compared to their sp² counterparts. The primary hurdles include slower rates of oxidative addition to the palladium(0) catalyst and the potential for a competing side reaction known as β-hydride elimination in the resulting alkyl-palladium intermediate.[2]

The generally accepted catalytic cycle proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[3]

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Expert Insight on the Mechanism:

-

Oxidative Addition: This is often the rate-limiting step for alkyl halides. The C(sp³)–Br bond of the piperidine derivative adds to the Pd(0) center. Success hinges on using an electron-rich palladium catalyst, which is achieved by pairing a palladium precursor with bulky, electron-donating phosphine ligands (e.g., SPhos, JohnPhos) or N-heterocyclic carbenes (NHCs).[3][4]

-

Transmetalation: The base is critical here. It activates the arylboronic acid by forming a more nucleophilic boronate species, which then transfers the aryl group to the palladium(II) complex.[5]

-

Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. This step is typically fast for alkyl-aryl couplings.[6] The presence of β-hydrogens on the piperidine ring could lead to β-hydride elimination, but this is often suppressed when using appropriate ligands and conditions that favor the desired reductive elimination pathway.[2]

Core Protocol: Suzuki Coupling of this compound

This protocol is designed to be a robust starting point for a wide range of arylboronic acids. Optimization of temperature, reaction time, or reagent stoichiometry may be required for particularly challenging substrates.

Materials & Reagents

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)

-

Palladium Precursor: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

-

Ligand: SPhos (2-4 mol%) or XPhos (2-4 mol%)

-

Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene/Water (e.g., 10:1 ratio)

-

Equipment: Oven-dried glassware, magnetic stirrer, reflux condenser, inert atmosphere setup (Nitrogen or Argon).

Experimental Workflow

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Vessel Preparation: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).

-

Establish Inert Atmosphere: Seal the flask with a septum and equip it with a reflux condenser under a nitrogen or argon atmosphere. Evacuate and backfill the flask with the inert gas three times.

-

Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

-

Reaction Execution: Lower the flask into a pre-heated oil bath at 100 °C and stir vigorously.

-